Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate
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Overview
Description
“Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate” is a chemical compound with the CAS Number: 865660-56-6 . It has a molecular weight of 325.36 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate” is a solid compound .Scientific Research Applications
Synthesis and Herbicidal Applications
A study on the synthesis of herbicidal ZJ0273, a compound with structural similarities, highlights its use in weed control. The research details the synthesis of labeled ZJ0273 for use as radiotracers in studies on metabolism, mode of action, and environmental behavior, demonstrating the compound's significance in agricultural chemistry (Yang et al., 2008).
Heterocyclic Chemistry and Drug Design
Another study focuses on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate. This work showcases the compound's utility in creating a variety of heterocyclic structures, pertinent to drug discovery and design (Selič et al., 1997).
Molecular Pharmacology and Photodynamic Therapy
The molecular pharmacology of methyl-3,5-diiodo-4-(4'methoxyphenoxy)benzoate (DIME) and its analogs reveals their structural relationship to thyroid hormones and their potential in apoptosis-mediated mechanisms, suggesting applications in cancer treatment and photodynamic therapy (Kun & Mendeleyev, 1998).
Environmental and Ecotoxicological Research
Research on the effects of the benzoxazoid DIMBOA and related compounds on soil organisms provides insights into the environmental and ecotoxicological impacts of these chemicals. Such studies are critical for understanding the ecological safety of chemical applications in agriculture (Idinger et al., 2006).
Photopolymerization Technologies
A study on nitroxide-mediated photopolymerization introduces a novel compound as a photoiniferter, underscoring the significance of these chemicals in developing advanced materials through polymerization technologies (Guillaneuf et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2)17(21)12-20(19)13-8-10-14(11-9-13)24-16-7-5-4-6-15(16)18(22)23-3/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGFMBHDWYKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CN1C2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate |
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